5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine
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Overview
Description
5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4,4-difluoropiperidine with a suitable acylating agent to form the intermediate 4,4-difluoropiperidine-1-carbonyl compound. This intermediate is then reacted with 5-chloro-2-pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: A related compound with similar structural features.
5-Chloropyridine: Shares the pyridine ring with a chloro substituent.
Piperidine Derivatives: Various piperidine-based compounds with different substituents.
Uniqueness
5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H20ClF2N3O |
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Molecular Weight |
343.80 g/mol |
IUPAC Name |
[1-(5-chloropyridin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H20ClF2N3O/c17-13-1-2-14(20-11-13)21-7-3-12(4-8-21)15(23)22-9-5-16(18,19)6-10-22/h1-2,11-12H,3-10H2 |
InChI Key |
SEWHIAFTGVRXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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